N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester

Description

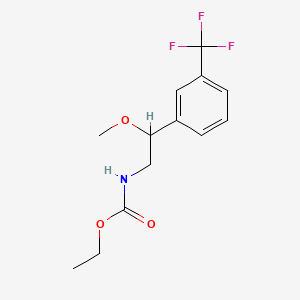

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester is a synthetic carbamate derivative characterized by a phenethyl backbone substituted with a methoxy group at the beta position and a meta-trifluoromethyl (-CF₃) group on the aromatic ring. The carbamic acid ethyl ester moiety (-O-C(=O)-NH-) is attached to the nitrogen of the phenethylamine scaffold.

Properties

CAS No. |

62064-73-7 |

|---|---|

Molecular Formula |

C13H16F3NO3 |

Molecular Weight |

291.27 g/mol |

IUPAC Name |

ethyl N-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate |

InChI |

InChI=1S/C13H16F3NO3/c1-3-20-12(18)17-8-11(19-2)9-5-4-6-10(7-9)13(14,15)16/h4-7,11H,3,8H2,1-2H3,(H,17,18) |

InChI Key |

HGVPRYBOGXQZDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester typically involves the reaction of beta-Methoxy-m-trifluoromethylphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl Substitutions

(a) Ethyl N-[4-(trifluoromethyl)phenyl]carbamate ()

- Structure : Features a para-trifluoromethylphenyl group directly attached to the carbamate nitrogen.

- Key Difference : The trifluoromethyl group is para-substituted, unlike the meta-substitution in the target compound.

(b) Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate ()

- Structure : Contains an allophanate group (carbamoyl carbamate) with a 2-trifluoromethylphenyl substituent.

- Key Difference : The allophanate structure introduces an additional carbamoyl group, increasing molecular complexity compared to the target compound.

Pharmacologically Active Carbamates

(a) Retigabine (N-(2-Amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester)

- Structure: A tri-substituted phenyl carbamate with amino and fluorobenzyl groups .

- Activity : Potent KCNQ2/3 potassium channel activator used for epilepsy treatment .

- Comparison: The target compound lacks the ortho-amino and fluorobenzyl groups critical for Retigabine’s ion channel modulation.

(b) Flupirtine (N-[2-amino-6-[(4-fluorobenzyl)amino]-3-pyridyl]carbamic acid ethyl ester)

- Structure: Pyridine-based carbamate with amino and fluorobenzyl substituents .

- Activity: Non-opioid analgesic acting via NMDA receptor antagonism and potassium channel activation.

- Comparison : The pyridine core in Flupirtine may enhance bioavailability compared to the phenethyl scaffold of the target compound.

Ethyl vs. Methyl Carbamates

- Ethyl Carbamates (e.g., Target Compound, Retigabine): Generally exhibit longer metabolic half-lives due to increased lipophilicity. Ethyl esters are less hydrolytically reactive than methyl esters .

- Methyl Carbamates (e.g., Physostigmine analogs): Show higher cholinesterase inhibitory activity but greater toxicity .

Substitution Patterns and Bioactivity

Biological Activity

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of appetite regulation and possible therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of carbamic acid esters characterized by the presence of a trifluoromethyl group on the phenyl ring. The general formula can be represented as:

where and are hydrogen or lower alkyl groups, and represents an alkyl radical with 1 to 4 carbon atoms. The presence of the methoxy group is significant for its biological activity.

Appetite Inhibition

One of the primary biological activities attributed to this compound is its appetite-inhibiting effect. Research indicates that this compound exhibits effectiveness comparable to existing appetite suppressants used in human medicine. Notably, it does not induce stimulating or motility-increasing effects, even at sublethal dosages, making it a safer alternative for appetite regulation .

- Toxicity Profile : The compound has demonstrated low toxicity, with an LD50 (lethal dose for 50% of the population) around 1,000 mg/kg in rat models, indicating a favorable safety profile compared to other appetite suppressants .

The exact mechanism through which this compound exerts its appetite-suppressing effects is still under investigation. However, it is believed that the trifluoromethyl group plays a crucial role in modulating receptor interactions that influence satiety signals in the brain.

Case Studies and Experimental Evidence

- Animal Studies : In controlled experiments with rats, administration of the compound resulted in significant reductions in food intake without adverse side effects. This was measured against a control group receiving no treatment .

- Comparative Studies : When compared to other known appetite suppressants, this compound showed a therapeutic range that is two to three times larger, allowing for greater safety margins in potential human applications .

- In Vitro Studies : Further research is needed to explore its effects on human cellular models, particularly focusing on its interaction with neurotransmitter receptors involved in hunger signaling pathways.

Table 1: Summary of Biological Activities and Toxicity Profiles

| Compound Name | Appetite Inhibition | LD50 (mg/kg) | Toxicity Comparison |

|---|---|---|---|

| This compound | Significant | 1000 | Lower toxicity than traditional suppressants |

| N-ethyl-N-[l-(m-trifluoromethylphenyl)-propyl-(2)]-carbamic acid ethyl ester | Moderate | 2000 | Higher toxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of carbamate esters typically involves coupling substituted phenethylamines with ethyl chloroformate or carbamoyl chlorides under anhydrous conditions. For example, analogous compounds like Retigabine (a carbamic acid ethyl ester) are synthesized via stepwise amination and carbamate formation . To maximize yields, use high-purity reagents, controlled temperatures (0–5°C for exothermic steps), and inert atmospheres (e.g., nitrogen). Catalytic bases like pyridine or triethylamine can neutralize HCl byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in carbamate derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the carbamate group (N–CO–O–) at δ ~155 ppm (carbonyl carbon) and δ ~1.2–1.4 ppm (ethyl ester CH₃). The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR at δ ~-60 ppm .

- IR : Carbamate C=O stretches appear at ~1700–1750 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group). Cross-reference with computational simulations (e.g., DFT) to validate substituent effects .

Q. What in vitro models are appropriate for assessing the enzymatic inhibition potential of this compound?

- Methodological Answer : Retigabine, a structural analog, acts as a KCNQ potassium channel opener. Use patch-clamp electrophysiology in HEK293 cells expressing human KCNQ2/3 channels to evaluate ion current modulation. Dose-response curves (EC₅₀) and time-dependent effects should be analyzed with positive controls (e.g., flupirtine) . For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., acetylcholinesterase) and measure residual activity via colorimetric substrates like Ellman’s reagent .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbamate carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Steric hindrance from the beta-methoxy group may slow reaction rates in bulky nucleophiles. Computational modeling (e.g., DFT for LUMO localization) and kinetic studies (e.g., pseudo-first-order hydrolysis in buffered solutions) can quantify these effects . Compare with analogs lacking these substituents to isolate contributions .

Q. What strategies reconcile discrepancies in biological activity data observed across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell line variability, protein binding).

- System 1 : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- System 2 : Normalize data to internal controls (e.g., housekeeping genes in qPCR) and account for metabolic stability differences (e.g., hepatic microsomal degradation rates) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

Q. What computational methods predict the compound’s binding affinity to ion channels, and how do these compare with empirical data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into KCNQ4 homology models identifies key interactions (e.g., hydrogen bonds with Trp236, hydrophobic contacts with Leu272). Molecular dynamics simulations (50–100 ns) assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) and electrophysiological recordings .

Q. How does the compound’s metabolic stability in hepatic microsomes correlate with structural modifications?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., O-demethylation products) and correlate stability with substituents. For example, electron-donating groups (e.g., methoxy) may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., trifluoromethyl) .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the carcinogenic potential of carbamate esters?

- Methodological Answer : Carbamates like ethyl carbamate (urethane) show carcinogenicity in rodents, but structure-activity relationships (SAR) matter. For this compound, conduct:

- In vitro genotoxicity assays : Ames test (bacterial reverse mutation), micronucleus assay.

- In vivo carcinogenicity studies : Use transgenic models (e.g., rasH2 mice) for accelerated testing. Compare with structurally related compounds (e.g., Retigabine, which lacks carcinogenicity alerts in clinical use) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.